(1-Ethyloctyl)cyclohexane

Description

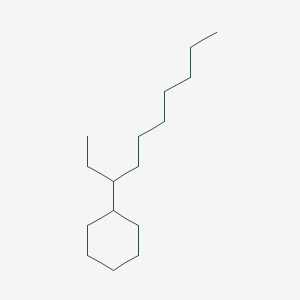

Structure

3D Structure

Properties

CAS No. |

13151-74-1 |

|---|---|

Molecular Formula |

C16H32 |

Molecular Weight |

224.42 g/mol |

IUPAC Name |

decan-3-ylcyclohexane |

InChI |

InChI=1S/C16H32/c1-3-5-6-7-9-12-15(4-2)16-13-10-8-11-14-16/h15-16H,3-14H2,1-2H3 |

InChI Key |

OUPADZQNAUCFAW-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(CC)C1CCCCC1 |

Canonical SMILES |

CCCCCCCC(CC)C1CCCCC1 |

Origin of Product |

United States |

Occurrence and Isolation Methodologies in Biological and Environmental Matrices

The presence of specific chemical compounds in biological and environmental samples is determined through meticulous analytical profiling. The methodologies for their extraction and detection are critical for accurate characterization.

The identification of (1-Ethyloctyl)cyclohexane in the metabolomes of various plant species requires specific and sensitive analytical techniques, typically involving chromatography coupled with mass spectrometry.

A thorough review of the scientific literature reveals that extracts of Capsicum annuum L. (pepper) have been extensively analyzed for their chemical composition. These studies have led to the identification of a wide range of compounds, including capsaicinoids, flavonoids, carotenoids, and various phenolic compounds. nih.govresearchgate.net However, based on available scientific data, this compound has not been identified as a constituent of Capsicum annuum L. extracts.

Scientific investigations into the chemical constituents of Nonea micrantha are limited. To date, there are no published research findings that report the presence or characterization of this compound in extracts from this plant species.

Analysis of agricultural feed components, such as coffee pericarp, is often undertaken to understand their nutritional value and chemical composition. While research on coffee by-products has identified various compounds, there is currently no scientific literature that documents the presence of this compound in coffee pericarp or other related agricultural feed components.

Given the lipophilic nature of this compound, its theoretical extraction from any matrix would necessitate the use of advanced techniques designed for non-polar compounds. These methods aim to efficiently isolate and concentrate such molecules from complex biological or environmental samples.

Several advanced extraction techniques are suitable for lipophilic compounds. youtube.com Supercritical Fluid Extraction (SFE), primarily using carbon dioxide, is a "green" and gentle method for extracting thermo-sensitive compounds. researchgate.net Accelerated Solvent Extraction (ASE) offers high efficiency and the flexibility to use various organic solvents at elevated temperatures and pressures. researchgate.net Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are other modern techniques that can enhance extraction efficiency. youtube.com

For the pre-concentration of lipophilic analytes from extracts, common procedures include the evaporation of the solvent under a stream of nitrogen or in a vacuum concentrator, followed by reconstitution in a smaller volume of a suitable solvent. nih.govnih.gov This step is crucial for increasing the concentration of the target analyte to a level detectable by analytical instruments.

Table 1: Advanced Extraction and Pre-concentration Techniques for Lipophilic Compounds

| Technique | Principle | Advantages |

|---|---|---|

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent. | Environmentally friendly, mild extraction conditions. researchgate.net |

| Accelerated Solvent Extraction (ASE) | Employs conventional solvents at elevated temperatures and pressures. | Fast, efficient, and requires less solvent than traditional methods. researchgate.net |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction. | Reduced extraction time and solvent consumption. youtube.com |

| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Increased extraction yield and faster processing. youtube.com |

This table is generated based on general principles of extraction of lipophilic compounds and does not imply the specific application of these techniques to this compound from the mentioned biological sources, as no evidence of its presence has been found.

The biosynthesis of hydrocarbons in plants and other organisms can follow several complex pathways. However, a review of the existing biochemical literature does not provide specific information on the biosynthetic pathways or the metabolic intermediates that lead to the formation of this compound. The enzymatic processes and genetic basis for the synthesis of this particular alkylated cyclohexane (B81311) in biological systems have not yet been elucidated.

Advanced Analytical Methodologies for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for (1-Ethyloctyl)cyclohexane

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds like this compound. labmanager.com

The successful separation of this compound from other hydrocarbons in a mixture is critically dependent on the optimization of GC parameters. The goal is to achieve high resolution, separating the analyte from potential isomers and matrix interferences. youtube.com Key parameters include the GC column, temperature program, and carrier gas flow rate.

Column Chemistry: The choice of the stationary phase within the GC column is the most critical factor for achieving separation. restek.com For non-polar analytes like alkylcyclohexanes, a non-polar stationary phase is typically the most effective choice. labmanager.com Phases such as 5% Phenyl Polysiloxane are commonly used for screening and general analysis of hydrocarbon mixtures. chromatographyonline.com The principle of "like dissolves like" governs the separation, where non-polar compounds are retained more strongly by non-polar stationary phases. labmanager.com

Column Dimensions: Column length, internal diameter (I.D.), and film thickness also significantly impact separation efficiency and analysis time. gcms.cz

Length: Longer columns provide more theoretical plates and thus better resolution, but at the cost of longer analysis times. youtube.comgcms.cz

Internal Diameter (I.D.): Narrower bore columns (e.g., 0.15–0.25 mm) yield higher efficiency and faster analysis times. gcms.cz

Film Thickness: Thicker films are suitable for highly volatile analytes, while thinner films are better for high molecular weight compounds and can increase sensitivity. chromatographyonline.com

Temperature Gradients: A temperature program, or gradient, is essential for analyzing samples containing compounds with a wide range of boiling points. microbiozindia.com The analysis typically starts at a lower temperature to separate volatile components and then ramps up to elute higher-boiling compounds like this compound. A slower temperature ramp can improve the separation of closely eluting compounds. youtube.com

| Parameter | Selection/Optimization for this compound Analysis | Rationale |

|---|---|---|

| Stationary Phase | Non-polar (e.g., 5% Phenyl Polysiloxane, Polydimethylsiloxane) | Provides optimal retention and selectivity for non-polar hydrocarbons based on boiling point and molecular structure. labmanager.comchromatographyonline.com |

| Column Dimensions | Length: 30-60 m, I.D.: 0.25 mm, Film Thickness: 0.25 µm | A standard dimension that balances resolution, sample capacity, and analysis time for complex hydrocarbon mixtures. nih.gov |

| Carrier Gas & Flow Rate | Helium or Hydrogen at an optimized flow rate (e.g., 1-2 mL/min) | Inert gases that provide good efficiency. Hydrogen can reduce analysis time. microbiozindia.com The flow rate is optimized to achieve the best separation efficiency. |

| Injector Temperature | 250-300°C | Ensures rapid and complete vaporization of the sample without thermal degradation. microbiozindia.com |

| Temperature Program | Initial Temp: ~60°C, Ramp: 5-10°C/min, Final Temp: ~300-320°C | Allows for the separation of a wide range of hydrocarbons, ensuring that this compound is eluted as a sharp peak. nih.gov |

Once separated by the GC, the this compound molecule enters the mass spectrometer's ion source. Electron Impact (EI) is the most common ionization technique used in GC-MS for hydrocarbon analysis. chromatographyonline.com

In EI, the analyte molecules are bombarded by a high-energy beam of electrons (typically 70 eV). chromatographyonline.com This high energy is sufficient to knock an electron from the molecule, creating a positively charged molecular ion (M⁺•). chemguide.co.uk Due to the excess energy imparted during ionization, the molecular ion is often unstable and undergoes extensive fragmentation. youtube.comslideshare.net This fragmentation is a highly reproducible process that results in a unique mass spectrum, which serves as a "fingerprint" for the compound.

For this compound (C₁₆H₃₂), the molecular ion would appear at a mass-to-charge ratio (m/z) of 224. However, for long-chain alkanes and cycloalkanes, the molecular ion peak can be of very low abundance or even absent. nih.govshimadzu.com The fragmentation pattern is therefore crucial for identification. Key fragmentation pathways for this compound would include:

Loss of the ethyl group: [M - C₂H₅]⁺, resulting in a fragment at m/z 195.

Loss of the octyl group: [M - C₈H₁₇]⁺, resulting in a fragment at m/z 111.

Cleavage of the cyclohexane (B81311) ring: This can lead to a characteristic series of fragment ions, with a prominent peak often seen at m/z 83, corresponding to the cyclohexyl cation, and m/z 55.

Fragmentation along the octyl chain: This produces a series of alkyl carbocations separated by 14 mass units (CH₂), such as m/z 43 (C₃H₇⁺), 57 (C₄H₉⁺), 71 (C₅H₁₁⁺), and 85 (C₆H₁₃⁺). libretexts.org

The relative abundance of these fragments provides the structural information necessary for identification.

After data acquisition, the resulting mass spectrum for a chromatographic peak is compared against a reference library. The National Institute of Standards and Technology (NIST) maintains extensive mass spectral libraries, such as the NIST 11 library, which contain spectra for hundreds of thousands of compounds. cabidigitallibrary.org

The comparison algorithm calculates a "match factor" or "quality score" that indicates the similarity between the acquired spectrum and the library spectrum. A high match factor, combined with a matching retention time or retention index, provides strong evidence for the compound's identity. researchgate.net This step is essential for confirming that a peak in the chromatogram corresponds to this compound and not a co-eluting isomer with a similar fragmentation pattern.

Complementary Spectroscopic Techniques in Alkylcyclohexane Analysis

While GC-MS is a definitive technique, complementary spectroscopic methods can provide orthogonal information, confirming the structure of this compound with even greater certainty. solubilityofthings.comarxiv.org These methods are particularly useful for analyzing a pure standard of the compound or for characterizing complex mixtures after fractionation.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques probe the functional groups within a molecule. nih.gov

Infrared (IR) Spectroscopy: For this compound, IR spectroscopy would show characteristic C-H stretching vibrations for the CH₂, and CH₃ groups in the alkyl chains and the cyclohexane ring, typically in the 2850-2960 cm⁻¹ region. C-H bending vibrations would also be visible around 1450-1470 cm⁻¹.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is also sensitive to molecular vibrations. spectroscopyonline.com It is particularly effective for identifying symmetric C-C bond vibrations within the cyclohexane ring and the alkyl backbone, which may be weak in the IR spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation.

¹H NMR (Proton NMR): This technique would provide detailed information about the different types of hydrogen atoms in the this compound molecule. It would distinguish between the protons on the cyclohexane ring, the CH proton where the side chains are attached, the CH₂ groups in the ethyl and octyl chains, and the terminal CH₃ groups. The chemical shifts, integration (proton count), and splitting patterns (spin-spin coupling) would allow for a complete mapping of the proton framework.

¹³C NMR (Carbon NMR): This technique provides a distinct signal for each unique carbon atom in the molecule, allowing for a direct count of the different carbon environments. This would confirm the presence of the 16 carbon atoms in their specific arrangement within the cyclohexane ring and the two alkyl side chains.

Together, these complementary techniques provide a comprehensive analytical picture, enabling the unambiguous structural elucidation of this compound.

Computational Chemistry and Molecular Modeling of 1 Ethyloctyl Cyclohexane

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand might interact with a biological target.

Elucidation of Binding Modes and Interaction Potentials (e.g., DNA Gyrase B)

DNA gyrase is a crucial bacterial enzyme and a well-established target for antibacterial drugs. The Gyrase B (GyrB) subunit, in particular, possesses an ATP-binding site that is a prime location for inhibitor binding. Molecular docking studies are instrumental in elucidating the binding modes and interaction potentials of potential inhibitors with this site. However, a thorough search of scientific databases yielded no specific studies on the molecular docking of (1-Ethyloctyl)cyclohexane with DNA Gyrase B. Therefore, information regarding its binding modes and interaction potentials with this or any other biological target is currently unavailable.

Comparative Analysis of Docking Scores and Ligand Efficiency Metrics

Docking scores are used to predict the binding affinity of a ligand to a receptor, with lower scores generally indicating a more favorable interaction. Ligand efficiency metrics, such as Ligand Efficiency (LE), normalize the binding affinity by the size of the molecule, providing a measure of the binding energy per atom. These metrics are valuable for comparing the effectiveness of different ligands. In the absence of any molecular docking studies for this compound, no docking scores or ligand efficiency metrics can be reported.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties.

Characterization of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. Molecules with a small HOMO-LUMO gap are generally more reactive. Specific DFT calculations are required to determine the HOMO and LUMO energies for this compound, and this data is not present in the surveyed literature.

Electrostatic Potential (ESP) Mapping and Charge Distribution

An Electrostatic Potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. These maps are valuable for understanding and predicting how molecules will interact with each other. Red regions on an ESP map indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons, while blue regions represent positive electrostatic potential, usually found around atomic nuclei. Without performing specific DFT calculations for this compound, its ESP map and detailed charge distribution cannot be described.

Theoretical Descriptors of Chemical Reactivity

DFT calculations can provide various theoretical descriptors of chemical reactivity, such as electronegativity, chemical hardness, and the global electrophilicity index. These descriptors help in understanding the kinetic stability and reactivity of a molecule. As with the other computational properties, these theoretical descriptors for this compound have not been reported in the available scientific literature.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Dynamics

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations provide critical insights into its dynamic behavior, conformational flexibility, and interactions with biological targets or solvent environments. By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. This allows for the analysis of various structural and energetic properties that are often inaccessible through experimental techniques alone.

When this compound acts as a ligand binding to a biological target such as a protein receptor, MD simulations are instrumental in assessing the stability of the resulting complex. Two key metrics for this analysis are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). github.ionih.gov

Root Mean Square Deviation (RMSD): The RMSD measures the average distance between the atoms of a superimposed molecule at a specific time point and a reference structure (typically the initial docked pose). github.iowikipedia.org It is a primary indicator of the structural stability of the protein-ligand complex throughout the simulation. nih.gov A low and stable RMSD value over time suggests that the ligand remains securely bound in the active site and the complex is in equilibrium. taylorandfrancis.comnih.gov Conversely, a high or continuously increasing RMSD indicates significant conformational changes, suggesting the ligand may be unstable in the binding pocket or that the entire complex is undergoing a large structural rearrangement. github.iotaylorandfrancis.com

Root Mean Square Fluctuation (RMSF): While RMSD tracks the global deviation of the complex, RMSF analyzes the flexibility of individual components, such as the amino acid residues of the protein. github.iotaylorandfrancis.com It calculates the fluctuation of each atom or residue around its average position over the course of the simulation. wikipedia.org High RMSF values for specific residues indicate regions of high mobility or flexibility, which can be crucial for ligand entry, binding, or allosteric regulation. taylorandfrancis.comresearchgate.net For the this compound ligand, analyzing the RMSF of the protein's binding site residues can reveal which interactions are most dynamic and how the flexible alkyl chain of the ligand adapts to the pocket.

| Parameter | Description | Hypothetical Finding | Interpretation |

|---|---|---|---|

| Complex RMSD | Measures the overall structural deviation of the protein-ligand complex from its starting pose. | Plateaus at 1.5 Å after 20 ns. | The complex reaches structural equilibrium and is stable. github.io |

| Ligand RMSD | Measures the deviation of the ligand's atoms relative to the protein's binding site. | Remains below 2.0 Å throughout the simulation. | The ligand maintains a stable binding mode within the active site. nih.gov |

| Protein RMSF | Measures the flexibility of individual amino acid residues. | Peaks observed in loop regions (residues 85-92) distant from the binding site; low fluctuation in the binding pocket. | The binding pocket is relatively rigid, providing a stable environment for the ligand, while other regions of the protein retain their natural flexibility. researchgate.net |

To further understand the dynamics of the this compound-protein complex, MD simulations are used to calculate the Solvent Accessible Surface Area (SASA) and the Radius of Gyration (Rg). These parameters provide insights into the complex's compactness and its interaction with the surrounding solvent. rasayanjournal.co.infigshare.com

| Parameter | Description | Hypothetical Finding | Interpretation |

|---|---|---|---|

| SASA | Measures the surface area of the complex exposed to the solvent. | The average SASA of the complex is lower than that of the unbound protein. | The ligand binding induces a more compact protein conformation, burying parts of the surface from the solvent. researchgate.net |

| Radius of Gyration (Rg) | Measures the overall compactness of the protein-ligand complex. | The Rg value remains stable around 22.5 Å throughout the simulation. | The complex is structurally stable and does not undergo significant unfolding or expansion. researchgate.net |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclohexane (B81311) Derivatives

Chemoinformatics applies computational methods to solve chemical problems, while Quantitative Structure-Activity Relationship (QSAR) modeling is a specific application that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. wikipedia.orgpharmacareerinsider.com For cyclohexane derivatives like this compound, QSAR models can be developed to predict various endpoints, such as toxicity, environmental fate, or binding affinity to a specific target, without the need for extensive experimental testing. ecetoc.orgnih.gov

The fundamental principle of QSAR is that the structure of a molecule dictates its properties and activities. wikipedia.org The process involves several key steps:

Data Set Collection: A set of structurally related cyclohexane derivatives with known experimental activity or property values is compiled.

Molecular Descriptor Calculation: For each molecule, a wide range of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, topological, and steric properties. acs.orgnih.gov

Model Development: Statistical or machine learning methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the calculated descriptors with the observed activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and can accurately predict the activity of new, untested compounds.

For cyclohexane derivatives, descriptors often include parameters related to lipophilicity (e.g., LogP), electronic effects (e.g., HOMO/LUMO energies), and molecular shape (e.g., polar surface area, connectivity indices). nih.govacs.org For instance, a QSAR model for the environmental fate of alkylcyclohexanes might find that properties like the octanol-water partition coefficient (Kow) and molecular weight are key predictors of bioaccumulation. ecetoc.org Such models are invaluable for screening large chemical libraries and prioritizing compounds for synthesis and further testing. ecetoc.org

| Descriptor Class | Specific Descriptor Example | Property Represented | Potential Relevance for Cyclohexane Derivatives |

|---|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophobicity | Predicting membrane permeability and bioavailability. pharmacareerinsider.com |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity | Modeling chemical reactivity and interaction with biological targets. nih.gov |

| Topological | Total Connectivity Index (TC) | Molecular branching and size | Correlating structure with physical properties like boiling point. nih.gov |

| Steric/Geometrical | Polar Surface Area (PSA) | Surface area of polar atoms | Estimating transport properties and interactions involving hydrogen bonding. nih.gov |

Organic Synthesis Strategies and Mechanistic Pathways for 1 Ethyloctyl Cyclohexane

Synthetic Approaches to Alkylcyclohexane Scaffolds

The most direct and industrially significant method for producing alkylcyclohexane scaffolds is the catalytic hydrogenation of the corresponding aromatic compounds. vedantu.com For (1-Ethyloctyl)cyclohexane, the precursor would be (1-Ethyloctyl)benzene. This process involves the addition of hydrogen across the double bonds of the benzene (B151609) ring under conditions of high pressure and temperature, utilizing a metal catalyst.

Key methods for synthesizing the alkylcyclohexane scaffold include:

Catalytic Hydrogenation of Alkylbenzenes: This is the preferred route for creating saturated cycloalkanes from aromatic precursors. The reaction involves treating the alkylbenzene with hydrogen gas (H₂) in the presence of a heterogeneous catalyst. Nickel-based catalysts are highly effective for benzene conversion. vedantu.com Other common catalysts include platinum (Pt), palladium (Pd), and rhodium (Rh). dtic.mil The reaction is typically carried out in either the vapor or liquid phase, and under forcing conditions, it achieves a high yield of the corresponding cyclohexane (B81311). vedantu.com For instance, the hydrogenation of ethylbenzene (B125841) to ethylcyclohexane (B155913) has been studied using nickel-based catalysts at temperatures around 553 K and high pressure. ucl.ac.ukchegg.com

Friedel-Crafts Alkylation followed by Reduction: An alternative two-step approach involves first attaching the desired alkyl group to a benzene ring via a Friedel-Crafts alkylation reaction. This could involve reacting benzene with a suitable alkyl halide or alkene in the presence of a Lewis acid catalyst (e.g., AlCl₃). The resulting alkylbenzene is then subjected to catalytic hydrogenation as described above to yield the final alkylcyclohexane.

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, can form a substituted cyclohexene (B86901) ring, which can then be hydrogenated to the corresponding cyclohexane. This method offers a high degree of control over the placement of substituents but is more suitable for constructing highly functionalized rings rather than simple alkylcyclohexanes.

Table 1: Comparison of Catalysts for Aromatic Hydrogenation

| Catalyst | Typical Conditions | Activity/Selectivity | Reference(s) |

| Nickel (Ni) | High temperature and pressure | High activity for benzene conversion. | vedantu.com |

| Rhodium-Platinum (Rh-Pt) Alloy | Liquid phase | Effective for hydrogenation of benzene and its derivatives. | dtic.mil |

| Palladium on Carbon (Pd/C) | Varies | Commonly used, but may be surpassed by early transition metal catalysts under certain conditions. | rsc.org |

| Early Transition Metals (e.g., Hf, Nb) | 120 °C, 400 psi H₂ | Can exhibit higher turnover frequencies (TOF) than traditional catalysts like Pd/C and Raney Nickel. | rsc.org |

Stereoselective Synthesis and Diastereomeric Control

The molecule this compound possesses a chiral center at the carbon atom of the cyclohexane ring where the side chain is attached (C-1). If the side chain itself or another part of the molecule also contains a stereocenter, diastereomers can exist. Controlling the stereochemical outcome of a reaction is a central goal in modern organic synthesis.

For disubstituted cyclohexanes, two substituents can be on the same side of the ring's plane (cis) or on opposite sides (trans). mvpsvktcollege.ac.in These configurational isomers are diastereomers of each other. idc-online.com While this compound is monosubstituted, the principles of diastereomeric control are crucial when synthesizing more complex derivatives or if the side-chain installation occurs on a pre-existing chiral cyclohexane.

Modern synthetic methods that achieve high stereoselectivity in the formation of substituted cyclohexanes include:

Organocatalytic Cascade Reactions: One-pot procedures involving sequential reactions, such as Michael-Michael-addition sequences, can provide efficient access to highly substituted cyclohexanes. nih.gov These reactions can create multiple contiguous stereocenters with excellent diastereoselectivity and enantioselectivity. nih.gov

Substrate-Controlled Diastereoselection: The existing stereochemistry in a starting material can direct the formation of new stereocenters. For example, in the intramolecular Michael addition to form a cyclohexanone, the existing stereocenters guide the cyclization to favor one diastereomer. beilstein-journals.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a molecule to direct a reaction's stereochemical course. After the desired stereocenter is created, the auxiliary is removed.

The stability of different conformations must also be considered. In substituted cyclohexanes, the chair conformation is the most stable. Substituents prefer to occupy the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. mvpsvktcollege.ac.in This conformational preference can influence the thermodynamic equilibrium between different diastereomers.

Catalytic Reaction Mechanisms in Saturated Hydrocarbon Formation (e.g., Fischer-Tropsch Synthesis Relevance)

The formation of saturated hydrocarbons like this compound is dominated by catalytic processes. The mechanism of catalytic hydrogenation of aromatics and the Fischer-Tropsch synthesis provide insight into the formation of C-H and C-C bonds in these systems.

Mechanism of Catalytic Hydrogenation: The hydrogenation of an aromatic ring on a metal catalyst surface is a stepwise process.

Adsorption: The aromatic ring adsorbs onto the surface of the metal catalyst (e.g., Ni, Pt, Pd).

Hydrogen Activation: Hydrogen gas (H₂) adsorbs onto the catalyst surface and dissociates into hydrogen atoms.

Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially added to the carbons of the aromatic ring, eventually leading to the fully saturated cyclohexane ring.

Desorption: The final product, the alkylcyclohexane, desorbs from the catalyst surface, freeing the active site for another catalytic cycle.

Fischer-Tropsch (FT) Synthesis: The Fischer-Tropsch (FT) process is a collection of chemical reactions that convert a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas, into liquid hydrocarbons. wikipedia.org While typically associated with the production of linear alkanes and alkenes suitable for synthetic fuel, the FT process can also produce a variety of other hydrocarbons, including cyclic compounds, under specific conditions. wikipedia.orgmdpi.com

The process is catalyzed by transition metals, primarily iron (Fe) and cobalt (Co). doe.gov

Iron (Fe) Catalysts: Are low-cost and suitable for syngas with a low hydrogen-to-carbon monoxide ratio, such as that derived from coal gasification. doe.gov

Cobalt (Co) Catalysts: Are more active for syngas with a higher H₂/CO ratio, typical of natural gas reforming.

The FT mechanism is a form of polymerization on the catalyst surface:

CO Adsorption and Dissociation: CO adsorbs on the catalyst surface and dissociates into surface-bound carbon and oxygen.

Hydrogenation of Surface Carbon: Surface carbon is hydrogenated to form CHₓ monomers (e.g., CH₂, CH₃).

Chain Initiation and Growth: These monomers polymerize through repeated insertion into growing alkyl chains.

Chain Termination: The chain growth is terminated by processes like hydrogenation to form an alkane or dehydrogenation to form an alkene, followed by desorption from the surface.

The product distribution generally follows a statistical pattern known as the Anderson-Schulz-Flory (ASF) distribution. mdpi.com While the direct, selective synthesis of a complex molecule like this compound via FT is not feasible, the process is a cornerstone of producing the synthetic hydrocarbon mixtures from which such compounds could potentially be isolated or for producing the feedstocks for other synthetic routes.

Table 2: Key Catalysts in Saturated Hydrocarbon Formation

| Process | Catalyst | Precursors | Primary Products | Reference(s) |

| Aromatic Hydrogenation | Ni, Pt, Pd, Rh | Alkylbenzenes, H₂ | Alkylcyclohexanes | vedantu.comdtic.mil |

| Fischer-Tropsch Synthesis | Fe, Co | Syngas (CO + H₂) | Linear alkanes, alkenes, oxygenates | wikipedia.orgdoe.gov |

| Modified Fischer-Tropsch | Fe-based, Co-based | CO₂, H₂ | Olefins, higher hydrocarbons | frontiersin.org |

Novel Derivatization and Functionalization Routes for the Cyclohexane Ring

Once the this compound scaffold is formed, it is often necessary to introduce functional groups to modify its properties or to prepare more complex derivatives. Since saturated hydrocarbons are generally inert, this requires activating the C-H bonds of the cyclohexane ring.

Free-Radical Halogenation: A classic method for functionalizing alkanes involves reaction with halogens (e.g., Br₂) in the presence of heat or UV light. youtube.com This process proceeds via a free-radical chain mechanism to replace a hydrogen atom with a halogen. The resulting alkyl halide is a versatile intermediate that can be converted into a wide range of other functional groups (alcohols, amines, ethers) via nucleophilic substitution reactions.

Oxy-functionalization: Modern methods allow for the direct introduction of oxygen-containing functional groups. For example, a light-driven radical oxy-functionalization of C(sp³)–H bonds can be achieved using catalysts like an aryl ketone. researchgate.net This approach allows for the conversion of a C-H bond to a C-O bond in a single step.

"Thiol-ene" Click Chemistry: If a handle such as an alkene can be introduced onto the cyclohexane ring, "thiol-ene" click chemistry provides a highly efficient route for further functionalization. researchgate.net This reaction involves the radical-mediated addition of a thiol across a double bond, forming a thioether linkage. It is known for its high yields, tolerance of various functional groups, and simple reaction conditions. For example, cyclohexanethiol (B74751) can be synthesized from precursors like cyclohexene or cyclohexanol (B46403) and used in subsequent coupling reactions. acgpubs.org

Table 3: Selected Functionalization Reactions for a Cyclohexane Ring

| Reaction Type | Reagents | Functional Group Introduced | Key Features | Reference(s) |

| Radical Halogenation | Br₂, heat/light | -Br (Bromo) | Creates a versatile alkyl halide intermediate. | youtube.com |

| Oxy-functionalization | TEMPO, aryl ketone catalyst, light | -OTEMPO (alkoxyamine) | Direct conversion of C-H to C-O bond. | researchgate.net |

| Sulfurization | H₂S, CS₂, catalyst | -SH (Thiol/Mercaptan) | Introduces a thiol group, useful for further "click" reactions. | acgpubs.org |

Role of 1 Ethyloctyl Cyclohexane in Complex Hydrocarbon Mixtures

Contribution to Volatile Organic Compound Profiles in Agricultural and Environmental Samples

Volatile organic compounds (VOCs) are emitted from a wide array of natural and anthropogenic sources, including agricultural activities. While extensive research has been conducted on VOCs from livestock and agricultural waste, the focus has largely been on more volatile and often oxygenated compounds. These include alcohols, carboxylic acids, and sulfur-containing compounds, which are major contributors to odor from concentrated animal feeding operations (CAFOs).

The direct detection of (1-Ethyloctyl)cyclohexane in agricultural or environmental VOC profiles is not prominently documented in the available literature. This is likely due to its relatively low volatility compared to the more commonly monitored VOCs. Its vapor pressure is expected to be low, meaning it is less likely to be present in significant concentrations in the vapor phase at ambient temperatures.

Analytical Challenges in the Comprehensive Characterization of Complex Hydrocarbon Blends

The comprehensive characterization of complex hydrocarbon mixtures like aviation fuel presents significant analytical challenges. These mixtures can contain thousands of individual compounds, many of which are isomers with very similar physical and chemical properties.

Identifying a specific compound such as this compound within such a complex matrix is a non-trivial task. Traditional analytical techniques like one-dimensional gas chromatography-mass spectrometry (GC-MS) may lack the resolving power to separate all co-eluting isomers. youtube.com

Advanced Analytical Techniques:

To overcome these challenges, more advanced analytical techniques are employed:

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique provides significantly higher resolution by using two columns with different separation mechanisms. This allows for the separation of compounds that would co-elute in a one-dimensional system, enabling a more detailed characterization of complex mixtures. youtube.com

Mass Spectrometry (MS): When coupled with gas chromatography, mass spectrometry provides structural information that is crucial for identifying individual compounds. The mass spectrum of a molecule is a fingerprint based on its mass-to-charge ratio and fragmentation pattern. For a molecule like this compound, the mass spectrum would be expected to show characteristic fragments resulting from the cleavage of the ethyl and octyl groups from the cyclohexane (B81311) ring. While a specific library spectrum for this compound is not readily available in public databases, the fragmentation patterns of similar alkylcyclohexanes, such as ethylcyclohexane (B155913) and methylcyclohexane, are well-documented and can be used for tentative identification. nist.govnist.gov

Table 2: Key Analytical Techniques for Characterizing Complex Hydrocarbon Mixtures

| Technique | Principle | Application in Hydrocarbon Analysis |

|---|---|---|

| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Separates the individual hydrocarbon components of a complex mixture. |

| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Provides structural information for the identification of separated compounds. |

| Comprehensive 2D GC (GCxGC) | Utilizes two different GC columns to provide enhanced separation of complex mixtures. | Resolves co-eluting compounds that are not separated by single-column GC. |

The analysis of trace levels of hydrocarbons in environmental matrices presents its own set of challenges, including sample preparation and potential matrix interference. Techniques such as solid-phase microextraction (SPME) can be used to pre-concentrate analytes from air or water samples before analysis by GC-MS.

Future Research Directions and Advanced Methodological Developments

Integration of Multi-Omics Data for Systems-Level Understanding of (1-Ethyloctyl)cyclohexane Biosynthesis and Metabolism

A systems-level understanding of how biological organisms synthesize or metabolize this compound is currently an emerging field. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for elucidating the complex molecular networks involved. This approach moves beyond studying individual components to analyzing the system as a whole. nih.govnih.gov

Metabolic systems biology, particularly through genome-scale metabolic models (GEMs), provides a structured method to analyze the biochemical transformations within an organism. nih.gov By integrating various omics datasets, researchers can identify the specific genes, enzymes, and metabolic pathways responsible for the biosynthesis or degradation of alkylated cyclohexanes. For instance, exposing a microbial community to this compound and subsequently analyzing changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite concentrations (metabolomics) can pinpoint the key molecular players in its metabolic fate. uh.edu

This integrated approach, often referred to as multi-omics, can reveal how genes, proteins, and epigenetic factors collectively influence the phenotype of a biological system in response to a specific chemical. nih.govmdpi.com The objective is to discover coordinated molecular patterns and regulatory networks that govern the compound's transformation. nih.gov Such studies are critical for applications ranging from bioremediation, where microorganisms are used to break down environmental contaminants, to metabolic engineering for the sustainable production of specialty chemicals.

Table 1: Application of Multi-Omics Techniques for this compound Metabolism Research

| Omics Discipline | Core Technology | Key Information Provided | Research Goal |

|---|---|---|---|

| Genomics | DNA Sequencing | Identifies genes encoding potential metabolic enzymes and regulatory proteins. | To establish the genetic blueprint for potential metabolic pathways. |

| Transcriptomics | RNA-Seq | Measures the expression levels of all genes in response to the compound. | To identify genes that are up- or down-regulated during metabolism. |

| Proteomics | Mass Spectrometry | Quantifies the abundance of proteins, including the enzymes directly catalyzing reactions. | To confirm the translation of key genes into functional metabolic machinery. |

| Metabolomics | Mass Spectrometry, NMR | Measures the concentrations of small-molecule metabolites and breakdown products. | To map the flow of matter through the metabolic pathway and identify intermediates. |

Development of Predictive Models for Cyclohexane (B81311) Derivative Behavior in Diverse Environments

Predicting the environmental fate of chemical compounds like this compound is essential for environmental risk assessment. researchgate.net Multimedia fate and transport models are computational tools that integrate a chemical's intrinsic properties with the characteristics of a specific environment to forecast its distribution, persistence, and accumulation. rsc.orgnih.gov These models compartmentalize the environment into distinct units such as air, water, soil, and sediment and use mathematical expressions to describe the movement and transformation of chemicals within and between these compartments. up.pt

The behavior of a cyclohexane derivative in the environment is governed by several key physicochemical properties. These include partition coefficients, which describe how a chemical distributes itself between different media (e.g., octanol-water partition coefficient, KOW; organic carbon-water (B12546825) partition coefficient, KOC; and air-water partition coefficient, KAW). nih.gov Degradation rates (e.g., biodegradation, hydrolysis, photolysis) determine the compound's persistence in each environmental compartment. researchgate.net

For alkylcyclohexanes, which are common constituents of petroleum products, environmental models can help characterize their behavior following a spill. researchgate.net Studies have shown that under anaerobic conditions, biodegradation of alkylcyclohexanes can lead to a distinctive pattern where higher molecular weight compounds are lost first, resulting in an enhancement of lower molecular weight homologs. usgs.gov Developing robust predictive models requires accurate input parameters for the specific compound. Future research will focus on refining these models by incorporating more complex environmental variables and improving the accuracy of property estimation methods, particularly for compounds with limited experimental data. rsc.org

Table 2: Key Parameters for Environmental Fate Modeling of Cyclohexane Derivatives

| Parameter | Symbol | Significance in Modeling | Environmental Compartment(s) |

|---|---|---|---|

| Octanol-Water Partition Coefficient | KOW | Indicates the tendency of a chemical to bioaccumulate in organisms' fatty tissues. | Water, Biota |

| Organic Carbon-Water Partition Coefficient | KOC | Predicts the tendency of a chemical to adsorb to soil and sediment. | Soil, Sediment, Water |

| Air-Water Partition Coefficient (Henry's Law Constant) | KAW | Determines the partitioning between the atmosphere and water bodies (volatilization). | Air, Water |

| Vapor Pressure | Pvap | Influences the rate of volatilization from soil and water surfaces into the air. | Air, Soil, Water |

| Biodegradation Half-Life | t1/2 | Represents the time required for microbial action to degrade half the amount of the compound. | Water, Soil, Sediment |

| Photolysis Rate | kp | Quantifies the rate of degradation due to sunlight. | Air, Surface Water |

Exploration of Novel Synthetic Methodologies for Tailored Cyclohexane Structures

The cyclohexane ring is a fundamental structural motif in many natural products and synthetic compounds, making the development of methods to synthesize specifically substituted versions a key area of organic chemistry. nih.govresearchgate.net Creating a "tailored" structure like this compound with precise control over its chemical and stereochemical properties requires advanced synthetic strategies.

Recent advancements have provided powerful tools for constructing complex cyclohexane derivatives. Organocatalytic domino or cascade reactions, for example, allow for the creation of multiple stereocenters in a single, efficient one-pot procedure from simple starting materials. nih.gov These methods can generate highly functionalized cyclohexanes with excellent stereoselectivity.

Furthermore, transition metal catalysis offers versatile pathways for forming and modifying the cyclohexane core. Nickel-catalyzed reactions, for instance, have been employed in the modular synthesis of disubstituted cyclohexanes with excellent kinetic stereocontrol, enabling access to thermodynamically less favored isomers that are often challenging to prepare. consensus.app Other strategies include allylic substitution, which can install various alkyl and aryl groups onto a cyclohexane ring with high regio- and stereoselectivity. acs.org These modern methodologies provide chemists with the flexibility to design and synthesize a vast array of cyclohexane structures for specific applications, from pharmaceuticals to materials science. The challenge lies in adapting these general methods for the efficient and selective synthesis of specific long-chain alkylated cyclohexanes.

Table 3: Comparison of Modern Synthetic Strategies for Substituted Cyclohexanes

| Synthetic Methodology | Catalyst/Reagent Type | Key Advantages | Typical Application |

|---|---|---|---|

| Organocatalytic Cascade Reactions | Chiral amines, squaramides, etc. | High stereoselectivity, formation of multiple bonds in one pot, metal-free. nih.gov | Asymmetric synthesis of complex, multifunctionalized cyclohexanes. nih.gov |

| Transition Metal-Catalyzed Cross-Coupling | Nickel, Palladium, Rhodium complexes | High modularity, ability to form challenging C-C bonds, access to diverse isomers. researchgate.netconsensus.app | Stereocontrolled synthesis of di- and poly-substituted cyclohexanes. consensus.app |

| Allylic Substitution | Copper reagents, etc. | High regio- and stereoselectivity, controlled by existing chirality. acs.org | Synthesis of enantiomerically enriched cyclohexanones as precursors. acs.org |

| Cycloaddition Reactions (e.g., Pauson-Khand) | Cobalt, Rhodium catalysts | Construction of complex polycyclic systems containing a cyclohexane ring. nih.gov | Total synthesis of natural products with fused ring systems. nih.gov |

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of (1-Ethyloctyl)cyclohexane?

Methodological Answer: Synthetic routes for alkylated cyclohexanes can be optimized using response surface methodology (RSM) and Plackett-Burman experimental designs. For example, RSM has been applied to determine optimal reaction conditions (e.g., temperature, catalyst concentration) for cyclohexane derivatives by analyzing interactions between variables and maximizing yield . These designs reduce experimental iterations while ensuring statistical robustness. When scaling up synthesis, include kinetic modeling to account for steric effects from bulky substituents like 1-Ethyloctyl, which may influence reaction rates and transition states .

Q. Which spectroscopic techniques are most effective for conformational analysis of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying axial-equatorial isomerism and substituent orientation. For example, NMR can differentiate between chair and twist-boat conformers by analyzing chemical shifts of carbons adjacent to the substituent . Infrared (IR) spectroscopy complements this by detecting strain-induced vibrational modes in the cyclohexane ring. Computational methods, such as ab initio molecular orbital theory, provide energy profiles for ring inversion and validate experimental data .

Q. How can gas chromatography (GC) be optimized to separate this compound from structurally similar compounds?

Methodological Answer: Orthogonal experimental designs, as demonstrated in n-hexane/cyclohexane separations, can optimize GC parameters (e.g., column temperature, carrier gas flow rate). Use polar stationary phases to exploit differences in boiling points and molecular interactions caused by the 1-Ethyloctyl group’s hydrophobicity . For quantification, calibrate with internal standards and validate using mass spectrometry (MS) to resolve co-eluting isomers .

Advanced Research Questions

Q. How does the 1-Ethyloctyl substituent influence the low-temperature oxidation mechanism of cyclohexane?

Methodological Answer: The substituent alters radical propagation pathways. In cyclohexane combustion, hydrogen abstraction by OH radicals forms cyclohexyl radicals, which react with O to form peroxy intermediates. For this compound, steric hindrance may slow radical formation, while the alkyl chain’s electron-donating effects could stabilize transition states. Compare jet-stirred reactor (JSR) data for cyclohexane oxidation (e.g., intermediate products like benzene ) with analogous experiments on substituted derivatives. Use kinetic models to quantify rate constants for hydrogen abstraction and isomer-specific pathways .

Q. What challenges arise in modeling the combustion kinetics of alkylated cyclohexanes like this compound?

Methodological Answer: Key challenges include:

- Steric Effects : The bulky substituent increases activation barriers for ring-opening reactions, requiring adjustments to pre-exponential factors in Arrhenius equations .

- Isomer Discrimination : High-level quantum calculations (e.g., SVUV-PEPICO) are needed to resolve intermediates with similar mass-to-charge ratios .

- Data Contradictions : Resolve discrepancies in ignition delay times between rapid compression machine (RCM) and shock tube studies by validating models against both datasets .

Q. How do advanced oxidation processes (AOPs) with metal catalysts affect the selectivity of this compound oxidation?

Methodological Answer: AOPs using nanostructured metal oxides (e.g., TiO, FeO) enhance hydroxyl radical generation, promoting C-H bond cleavage. For this compound, the long alkyl chain may favor β-scission over ring oxidation. Experimental design should include:

- Catalyst Screening : Test transition metals (e.g., Co, Mn) for their ability to stabilize intermediates.

- In situ Spectroscopy : Monitor reaction pathways using operando IR or Raman spectroscopy .

- Product Analysis : Use GC-MS to detect oxygenated products (e.g., ketones, alcohols) and assess selectivity .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in thermodynamic data for substituted cyclohexanes?

Methodological Answer: Contradictions in excess entropy or enthalpy values (e.g., cyclohexane/n-hexane mixtures vs. alkylated derivatives) arise from differences in experimental conditions (e.g., temperature, purity). To resolve:

- Replicate Studies : Use standardized protocols (e.g., ASTM methods) for calorimetry.

- Computational Validation : Compare experimental data with ab initio calculations (e.g., MP2 correlation corrections ).

- Meta-Analysis : Aggregate datasets from multiple studies (e.g., NIST WebBook ) to identify systematic errors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.